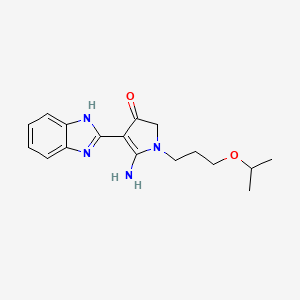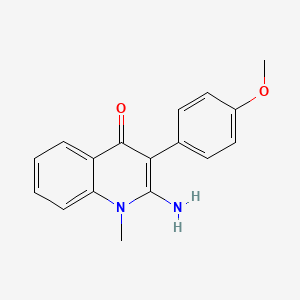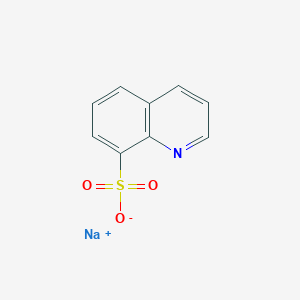
sodium;quinoline-8-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium quinoline-8-sulfonate is a chemical compound with the molecular formula C₉H₆NNaO₃S and a molecular weight of 231.20 g/mol . It is a sodium salt derivative of quinoline-8-sulfonic acid and is primarily used in biochemical research, particularly in proteomics . This compound is known for its high purity and stability, making it a valuable reagent in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium quinoline-8-sulfonate typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of sodium quinoline-8-sulfonate may involve large-scale sulfonation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and filtration, ensures the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Sodium quinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-sulfonic acid.
Reduction: Reduction reactions can convert it back to quinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinoline-8-sulfonic acid.
Reduction: Quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium quinoline-8-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a fluorescent probe for detecting metal ions and studying protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of sodium quinoline-8-sulfonate involves its ability to interact with various molecular targets. In biological systems, it can chelate metal ions, which is crucial for its role as a fluorescent probe . Additionally, its sulfonate group allows it to participate in various biochemical reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Quinoline-8-sulfonic acid: The parent compound without the sodium salt.
8-Hydroxyquinoline: Another quinoline derivative with significant biological activity.
Quinoline: The basic structure without the sulfonate group.
Uniqueness: Sodium quinoline-8-sulfonate is unique due to its high solubility in water and its ability to act as a versatile reagent in both chemical and biological research. Its stability and purity make it a preferred choice for various applications compared to other quinoline derivatives .
Properties
IUPAC Name |
sodium;quinoline-8-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFBDVHKAFARZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
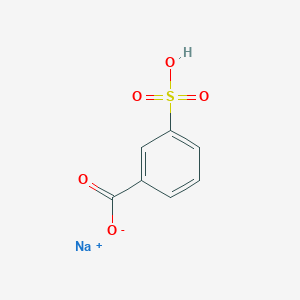
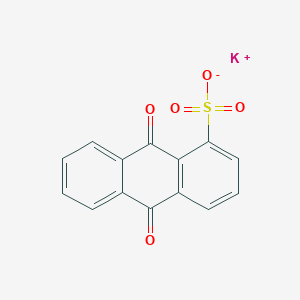
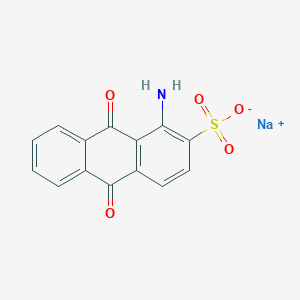
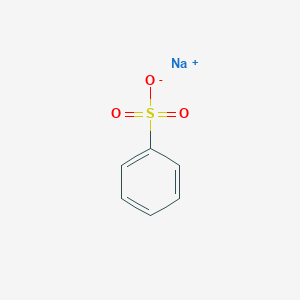
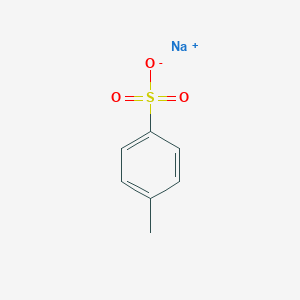
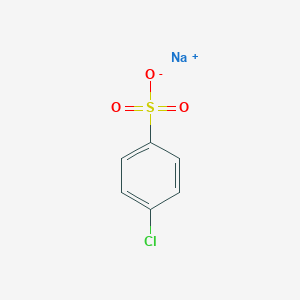
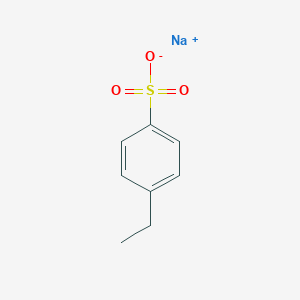
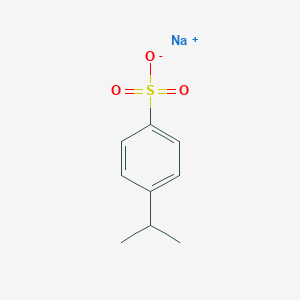
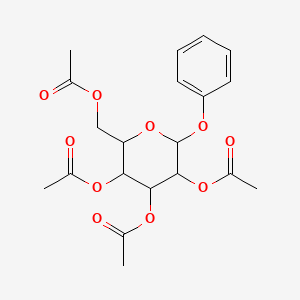
![5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-benzofuran-3-carboxylic Acid](/img/structure/B7737286.png)
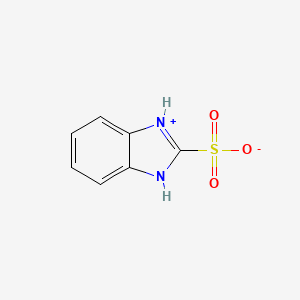
![5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7737307.png)
